molecular formula C6H11ClF3N B2400648 3,3,4-Trifluoroazepane hydrochloride CAS No. 1823912-07-7

3,3,4-Trifluoroazepane hydrochloride

Cat. No.: B2400648
CAS No.: 1823912-07-7
M. Wt: 189.61
InChI Key: NECVQVKKKAYPKJ-UHFFFAOYSA-N
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Description

3,3,4-Trifluoroazepane hydrochloride is a chemical compound with the molecular formula C6H11ClF3N. It is a fluorinated azepane derivative, which is a seven-membered heterocyclic compound containing nitrogen. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trifluoroazepane hydrochloride typically involves the introduction of fluorine atoms into the azepane ring. One common method is the reaction of azepane with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,3,4-Trifluoroazepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroazepane oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3,3,4-Trifluoroazepane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4-Trifluoroazepane hydrochloride involves its interaction with molecular targets in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropylamine hydrochloride
  • 3,3,3-Trifluoro-1-propanamine hydrochloride
  • 3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Comparison: Compared to these similar compounds, 3,3,4-Trifluoroazepane hydrochloride has a unique seven-membered ring structure, which can influence its chemical reactivity and biological activity. The position and number of fluorine atoms also contribute to its distinct properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

3,3,4-trifluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-5-2-1-3-10-4-6(5,8)9;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECVQVKKKAYPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CNC1)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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